molecular formula C15H23N5O B10938410 N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide

N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide

Cat. No.: B10938410
M. Wt: 289.38 g/mol
InChI Key: YUGQPFJLYOLQKT-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide is a synthetic compound that features an adamantane moiety and a tetraazole ring. Adamantane derivatives are known for their stability and unique three-dimensional structure, which makes them valuable in various chemical and pharmaceutical applications. The tetraazole ring, on the other hand, is a versatile pharmacophore that can enhance the biological activity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The tetraazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives from the reduction of the tetraazole ring, and substituted adamantane compounds.

Scientific Research Applications

N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and unique structure make it useful in studying biological systems.

    Medicine: Adamantane derivatives are known for their antiviral and antiparkinsonian properties, and the tetraazole ring can enhance these effects.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the tetraazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

Uniqueness

N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide is unique due to the presence of both the adamantane moiety and the tetraazole ring. This combination provides a distinct three-dimensional structure and versatile pharmacophore, enhancing its stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H23N5O

Molecular Weight

289.38 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C15H23N5O/c1-10(17-14(21)8-20-9-16-18-19-20)15-5-11-2-12(6-15)4-13(3-11)7-15/h9-13H,2-8H2,1H3,(H,17,21)

InChI Key

YUGQPFJLYOLQKT-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C=NN=N4

Origin of Product

United States

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